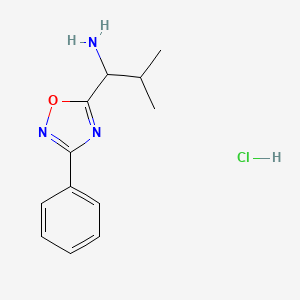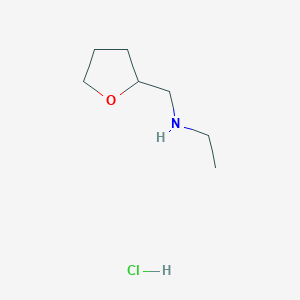![molecular formula C10H20N2 B1372071 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane CAS No. 1208776-86-6](/img/structure/B1372071.png)
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
The molecule “9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane” contains a total of 34 bonds. There are 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, 1 tertiary amine (aliphatic), and 1 Pyrrolidine . It contains a total of 33 atoms; 21 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom .
Molecular Structure Analysis
The molecular structure of “9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane” is intriguing. It contains a total of 34 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The physical and chemical properties of “9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane” include a molecular weight of 168.28 . It is a liquid at room temperature .Scientific Research Applications
Chemical Transformations : Studies have explored the chemical transformations of similar diazabicyclo compounds. For instance, Nikit-skaya and Yakhontov (1970) researched the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, including synthesis and cyclization processes (Nikit-skaya & Yakhontov, 1970).
Structural and Conformational Studies : The structural and conformational properties of diazabicyclo compounds have been a focus, as seen in the work by Fernández et al. (1995) on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (Fernández et al., 1995).
Mass Spectrometry : Ermakov and Sheinker (1981) studied the mass spectra of substituted 3,9-diazabicyclo compounds, providing insights into the fragmentation and structural behavior of these molecules (Ermakov & Sheinker, 1981).
Synthesis and Biological Activity : Malmakova et al. (2021) focused on synthesizing new derivatives of diazabicyclo compounds and assessing their biological activity and toxicity, contributing to our understanding of their potential medical applications (Malmakova et al., 2021).
Pharmacological Applications : While avoiding specifics on drug use and side effects, it's worth noting that various derivatives of diazabicyclo compounds have been synthesized for potential pharmacological applications. For example, Razdan et al. (1987) explored the spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane (Razdan et al., 1987).
Liposomal Delivery Systems : Veremeeva et al. (2021) studied 3,7-diazabicyclo[3.3.1]nonane derivatives as molecular switches in liposomal delivery systems, demonstrating their potential in controlled drug release (Veremeeva et al., 2021).
Neurotropic Activity : Nikit-skaya et al. (1967) synthesized derivatives in the 3,9-diazabicyclo[3,3,1]nonane series with potential neurotropic activity, highlighting the compound's relevance in neuroscience research (Nikit-skaya et al., 1967).
Agricultural Applications : Kaldybayeva et al. (2022) reported the use of 3,7-diazabicyclo[3.3.1]nonane complexes in enhancing the growth of wheat seedlings, indicating potential applications in agriculture (Kaldybayeva et al., 2022).
Safety and Hazards
The safety information for “9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane” includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)12-9-3-4-10(12)7-11-6-5-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMKPCDXITDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)
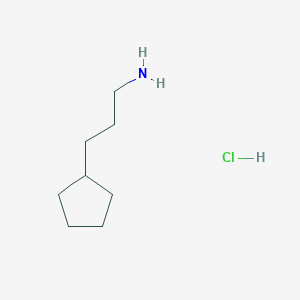
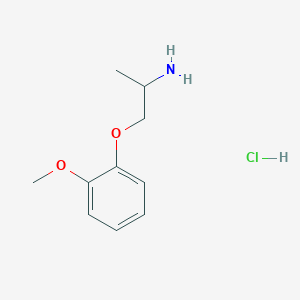

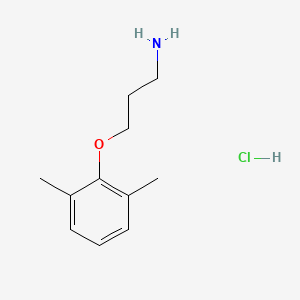
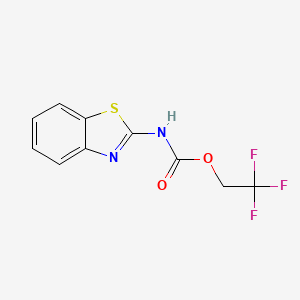
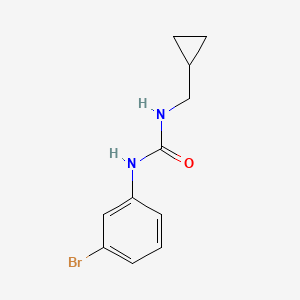
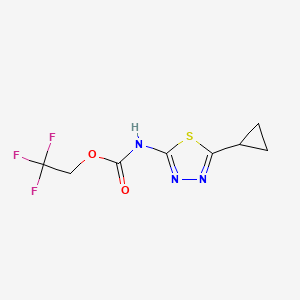

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)

